TRPM8 agonist WS-3

説明

特性

IUPAC Name |

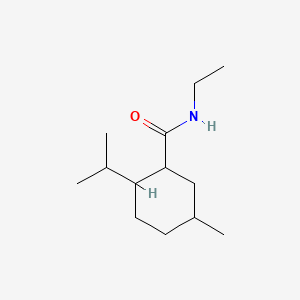

N-ethyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO/c1-5-14-13(15)12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNOFAIHSALQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC(CCC1C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047039 | |

| Record name | N-Ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White solid; Slight menthol like cooling effect | |

| Record name | Ethyl menthane carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-Ethyl 2-isopropyl-5-methylcyclohexanecarboxamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1590/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | N-Ethyl 2-isopropyl-5-methylcyclohexanecarboxamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1590/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39711-79-0 | |

| Record name | N-Ethyl-p-menthane-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39711-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039711790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL MENTHANE CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S7S02945H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl menthane carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91 - 93 °C | |

| Record name | Ethyl menthane carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

TRPM8 agonist WS-3 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of TRPM8 Agonist WS-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transient receptor potential melastatin 8 (TRPM8) channel is a well-established sensor of cold temperatures and a target for therapeutic intervention in various conditions, including pain and inflammation. WS-3, a synthetic cooling agent, has been identified as a potent and selective agonist of the TRPM8 receptor. This technical guide provides a comprehensive overview of the mechanism of action of WS-3, focusing on its interaction with the TRPM8 channel, the subsequent signaling cascade, and the experimental methodologies used to characterize this interaction. Quantitative data from key studies are presented in a structured format, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction to TRPM8 and the Agonist WS-3

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel predominantly expressed in a subpopulation of primary afferent sensory neurons.[1] It is activated by a variety of stimuli, including innocuous cold temperatures (below ~26°C), voltage, and chemical agonists.[1][2] This activation leads to a depolarizing influx of cations, primarily Ca2+ and Na+, which in turn can trigger action potentials that signal the sensation of cold to the central nervous system.[2]

WS-3 (N-Ethyl-p-menthane-3-carboxamide) is a synthetic cooling agent that potently and selectively activates the TRPM8 channel.[3][4] Its action as a TRPM8 agonist underlies its characteristic cooling sensation when applied topically. The specificity and potency of WS-3 make it a valuable tool for studying TRPM8 function and a potential candidate for therapeutic applications that leverage the analgesic effects of TRPM8 activation.[4][5]

Mechanism of Action of WS-3

The primary mechanism of action of WS-3 is the direct activation of the TRPM8 ion channel.[4] This interaction is believed to occur at a specific binding site on the channel protein, distinct from the binding sites of other agonists like menthol (B31143) and icilin. Upon binding, WS-3 induces a conformational change in the TRPM8 channel, leading to its opening and the subsequent influx of cations down their electrochemical gradient.

Signaling Pathway of TRPM8 Activation by WS-3

The activation of TRPM8 by WS-3 initiates a well-defined signaling cascade within the sensory neuron. The key steps are outlined below:

-

Binding of WS-3: WS-3 binds to the TRPM8 channel protein embedded in the plasma membrane.

-

Channel Gating: This binding event triggers a conformational change in the channel, causing it to open.

-

Cation Influx: The open channel allows the influx of cations, most notably Ca2+ and Na+, into the cell.

-

Membrane Depolarization: The influx of positively charged ions leads to depolarization of the neuronal membrane.

-

Action Potential Generation: If the depolarization reaches the threshold, it triggers the generation of action potentials.

-

Signal Transduction: These action potentials propagate along the sensory nerve fiber to the central nervous system, where they are interpreted as a sensation of cold.

The activity of the TRPM8 channel is also modulated by intracellular factors. Phosphatidylinositol 4,5-bisphosphate (PIP2) is required for channel function, and its depletion can lead to desensitization.[1] Intracellular pH can also influence channel activity, with acidic conditions generally inhibiting TRPM8 activation by agonists like icilin, while the effect on menthol and WS-3 appears to be less pronounced.[3]

Figure 1: Signaling pathway of TRPM8 activation by WS-3.

Quantitative Data for TRPM8 Agonists

The potency of TRPM8 agonists is typically quantified by their half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the EC50 values for WS-3 and other common TRPM8 agonists as determined by a Fluorometric Imaging Plate Reader (FLIPR) assay using mouse TRPM8 expressed in HEK293 cells.[3]

| Agonist | EC50 (μM) |

| Icilin | 0.2 ± 0.1 |

| Frescolat ML | 3.3 ± 1.5 |

| WS-3 | 3.7 ± 1.7 |

| (-)-Menthol | 4.1 ± 1.3 |

| Frescolat MGA | 4.8 ± 1.1 |

| Cooling Agent 10 | 6.0 ± 2.2 |

| (+)-Menthol | 14.4 ± 1.3 |

| PMD38 | 31 ± 1.1 |

| WS-23 | 44 ± 7.3 |

| Coolact P | 66 ± 20 |

| Geraniol | 5900 ± 1600 |

| Linalool | 6700 ± 2000 |

| Eucalyptol | 7700 ± 2000 |

| Hydroxycitronellal | 19600 ± 2200 |

Table 1: EC50 values of various TRPM8 agonists. Data from Behrendt et al., 2004.[3]

Experimental Protocols

The characterization of WS-3 as a TRPM8 agonist has been primarily achieved through cellular assays that measure changes in intracellular calcium concentration and direct measurements of ion channel activity.

Fluorometric Imaging Plate Reader (FLIPR) Assay for Intracellular Calcium

This high-throughput assay is used to screen compounds for their ability to activate TRPM8 by measuring the increase in intracellular calcium that results from channel opening. The protocol described here is based on the methodology used in the key study that characterized WS-3.[3]

4.1.1. Cell Culture and Plating

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the cDNA for mouse TRPM8 (mTRPM8).

-

Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418) if using a stably transfected cell line.

-

Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of approximately 25,000 cells per well and cultured overnight to allow for adherence.

4.1.2. Dye Loading

-

Calcium Indicator Dye: Fluo-4 AM (4 µM) is used to detect changes in intracellular calcium concentration.

-

Procedure:

-

The culture medium is removed from the wells.

-

Cells are incubated with MEM containing 4 µM Fluo-4 AM at 37°C for 30 minutes.

-

The dye-containing medium is removed, and the cells are washed twice with Hanks' Balanced Salt Solution (HBSS) supplemented with 2.5 mM probenecid (B1678239) and 20 mM HEPES.

-

Cells are resuspended in the same buffer and incubated for an additional 15 minutes at 37°C to allow for complete de-esterification of the dye.

-

4.1.3. FLIPR Assay Execution

-

Instrumentation: A Fluorometric Imaging Plate Reader (FLIPR) is used to measure the fluorescence changes in each well of the 96-well plate.

-

Procedure:

-

The 96-well plate containing the dye-loaded cells is placed into the FLIPR instrument.

-

A baseline fluorescence reading is taken for a set period (e.g., 10-20 seconds).

-

A solution of WS-3 at various concentrations is automatically added to the wells by the FLIPR.

-

Fluorescence is continuously monitored for a period of time (e.g., 2-5 minutes) to record the increase in intracellular calcium resulting from TRPM8 activation.

-

The peak fluorescence intensity is used to determine the response at each concentration of WS-3.

-

Figure 2: Experimental workflow for the FLIPR assay.

Electrophysiology

Electrophysiological techniques, such as patch-clamp and two-electrode voltage-clamp, provide a direct measure of the ion currents flowing through the TRPM8 channel in response to WS-3. While a specific detailed protocol for WS-3 is not provided in the initial search results, a general methodology can be outlined.

4.2.1. Whole-Cell Patch-Clamp

-

Cell System: HEK293 cells expressing TRPM8 are grown on coverslips.

-

Solutions:

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, pH adjusted to 7.2 with KOH.

-

-

Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is filled with the intracellular solution and brought into contact with a cell.

-

A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

The extracellular solution containing WS-3 is perfused over the cell.

-

The resulting inward and outward currents are recorded.

-

4.2.2. Two-Electrode Voltage-Clamp

-

Cell System: Xenopus laevis oocytes injected with cRNA encoding TRPM8.

-

Procedure:

-

Oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection.

-

The oocyte membrane potential is clamped at a holding potential.

-

Oocytes are superfused with a control solution followed by a solution containing WS-3.

-

The current required to maintain the holding potential is measured, reflecting the ion flow through the activated TRPM8 channels.

-

Conclusion

WS-3 is a potent and selective agonist of the TRPM8 ion channel. Its mechanism of action involves direct binding to and activation of the channel, leading to a cation influx, membrane depolarization, and the generation of a cold sensation signal. The characterization of WS-3 has been primarily achieved through fluorometric calcium assays and electrophysiological recordings, which have provided quantitative data on its potency. The detailed understanding of the mechanism of action of WS-3 is crucial for its application as a research tool and for the development of novel therapeutics targeting the TRPM8 channel.

References

- 1. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anti-seizure effects of WS-3, a TRPM8 agonist, on focal onset seizure mouse model via reduction of extracellular glutamate levels - PMC [pmc.ncbi.nlm.nih.gov]

The WS-3 Binding Site on the TRPM8 Channel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel renowned for its role as the primary sensor of cold temperatures and cooling agents in the human body.[1][2][3][4][5] Expressed predominantly in a subset of primary afferent sensory neurons, TRPM8 activation is responsible for the cooling sensation elicited by compounds like menthol (B31143).[1][3] Its involvement in various physiological and pathophysiological processes, including cold thermosensation, pain, inflammation, and even cancer, has positioned it as a significant therapeutic target.[1][6][7]

WS-3 (N-Ethyl-p-menthane-3-carboxamide) is a synthetic cooling agent and a potent agonist of the TRPM8 channel.[3][8] Understanding the precise molecular interactions between WS-3 and the TRPM8 channel is critical for the rational design of novel modulators for therapeutic applications, ranging from treating neuropathic pain to managing conditions like overactive bladder and migraine.[6] This guide provides an in-depth technical overview of the WS-3 binding site on TRPM8, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular and experimental frameworks.

The Agonist Binding Pocket of TRPM8

Structural and functional studies, including cryo-electron microscopy (cryo-EM), have revealed that the binding site for menthol and its synthetic analogs, such as WS-12 (a close structural relative of WS-3), is located within a well-defined cavity in the transmembrane region of the TRPM8 channel.[1][2][5][9] This binding pocket is formed by the voltage-sensor-like domain (VSLD), which comprises the first four transmembrane helices (S1-S4), and the adjacent TRP domain, a highly conserved region in the C-terminus that is crucial for channel gating.[1][9]

The binding of an agonist like WS-3 to this VSLD cavity is believed to induce a conformational change that is allosterically coupled to the channel's pore domain (formed by helices S5 and S6), leading to channel opening and the influx of cations, primarily Ca²⁺ and Na⁺.[9][10]

While a cryo-EM structure of TRPM8 in complex with WS-3 has not been published, the high structural homology among menthol-related agonists allows for reliable inference of its binding mode based on structures resolved with the analog WS-12.[1][11] Key amino acid residues within the S1-S4 helices are critical for forming this pocket and interacting with the ligand. Mutagenesis studies have corroborated the importance of these residues, showing that mutations can significantly alter agonist sensitivity.[12][13] For instance, residue Y745 in the S2 helix has been identified as a crucial determinant for menthol binding and activation.[6] Similarly, residues within the S4 helix, such as R842, are involved in forming hydrogen bonds and van der Waals interactions that stabilize the ligand in the pocket.[14]

Quantitative Data: TRPM8 Agonist Potency

The potency of various cooling agents on the TRPM8 channel is typically quantified by their half-maximal effective concentration (EC50). This value represents the concentration of the agonist required to elicit 50% of the maximum response. The following table summarizes the EC50 values for WS-3 and other key TRPM8 agonists.

| Agonist | EC50 Value (µM) | Expressing System | Assay Type | Reference |

| WS-3 | 3.7 | Not Specified | Not Specified | [8] |

| WS-12 | 12 ± 5 | Xenopus laevis Oocytes | Two-electrode voltage clamp | [15] |

| (-)-Menthol | 196 ± 22 | Xenopus laevis Oocytes | Two-electrode voltage clamp | [15] |

| (-)-Menthol | 62.64 ± 1.2 | HEK293 Cells | Patch-clamp | [16] |

| Icilin | Not specified (activator) | Xenopus laevis Oocytes | Two-electrode voltage clamp | [15] |

Experimental Protocols

The characterization of the WS-3 binding site and its functional consequences relies on a combination of molecular biology, electrophysiology, and cell imaging techniques.

Site-Directed Mutagenesis

This technique is fundamental for identifying specific amino acid residues involved in ligand binding and channel gating. By systematically mutating residues within the putative binding pocket and assessing the functional impact, researchers can map the interaction site.

Methodology:

-

Plasmid Preparation: A plasmid containing the cDNA for human or mouse TRPM8 is used as a template.

-

Mutagenesis: Point mutations are introduced into the TRPM8 sequence using a commercial kit (e.g., QuikChange Site-Directed Mutagenesis Kit). Primers containing the desired mutation are used to amplify the entire plasmid.

-

Template Removal: The parental, non-mutated plasmid template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA.

-

Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification.

-

Verification: Plasmids are isolated from bacterial colonies, and the presence of the desired mutation is confirmed via DNA sequencing.

-

Transfection: The verified mutant TRPM8 plasmid is transfected into a suitable mammalian cell line (e.g., HEK293 or CHO cells) for functional analysis.

Electrophysiology (Whole-Cell Patch-Clamp)

Patch-clamp electrophysiology is the gold-standard method for directly measuring the ion flow through the TRPM8 channel in response to agonists like WS-3.[17]

Methodology:

-

Cell Culture: HEK293 cells stably or transiently expressing wild-type or mutant TRPM8 are cultured on glass coverslips.

-

Solution Preparation:

-

Standard Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA. The pH is adjusted to 7.3 with KOH.

-

-

Recording:

-

A coverslip is placed in a recording chamber on an inverted microscope and perfused with the extracellular solution.

-

A glass micropipette with a resistance of 3-5 MΩ, filled with the intracellular solution, is used to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

-

Data Acquisition:

-

A voltage protocol, such as a ramp from -80 mV to +80 mV over 100 ms, is applied to measure current-voltage (I-V) relationships.[17]

-

The baseline current is recorded. WS-3 and other compounds are then applied to the cell via a perfusion system at varying concentrations.

-

The resulting inward and outward currents are recorded.

-

-

Analysis: The current amplitude at a specific voltage (e.g., +80 mV) is plotted against the agonist concentration. The data is fitted with the Hill equation to determine the EC50 value and Hill coefficient.

Ratiometric Calcium Imaging

This is a high-throughput method to assess channel activation by measuring the increase in intracellular calcium concentration ([Ca²⁺]i) upon agonist application.

Methodology:

-

Cell Preparation: HEK293 cells expressing TRPM8 are grown on glass-bottom dishes.

-

Dye Loading: Cells are incubated with a ratiometric calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester), in a physiological buffer for 30-60 minutes at room temperature.

-

Imaging:

-

The dish is mounted on an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths.

-

Cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is captured at ~510 nm using a digital camera.

-

-

Experiment: A baseline fluorescence ratio (F340/F380) is established. The cells are then perfused with a solution containing WS-3.

-

Data Analysis: The change in the F340/F380 ratio over time is recorded. An increase in this ratio corresponds to an increase in [Ca²⁺]i, indicating TRPM8 channel activation. Dose-response curves can be generated by applying different concentrations of WS-3.

Visualizations

TRPM8 Agonist Activation Pathway

References

- 1. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation [mdpi.com]

- 2. Structure of the cold- and menthol-sensing ion channel TRPM8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current view of ligand and lipid recognition by the menthol receptor TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TRPM8 antagonist WS-3 | TRP/TRPV Channel | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. High-throughput random mutagenesis screen reveals TRPM8 residues specifically required for activation by menthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

- 17. sophion.com [sophion.com]

The Pharmacology and Toxicology of WS-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS-3, or N-Ethyl-p-menthane-3-carboxamide, is a synthetic cooling agent widely used in various consumer products, including e-liquids, cosmetics, and confectionery, to impart a cooling sensation without a minty flavor. Its primary pharmacological action is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the body's principal cold sensor.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the pharmacology and toxicology of WS-3, with a focus on its mechanism of action, and findings from in vitro and in vivo toxicological assessments. All quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized to provide a thorough resource for the scientific community.

Pharmacology

Mechanism of Action

WS-3 exerts its cooling effect by acting as an agonist of the TRPM8 receptor, a non-selective cation channel.[1][2][3] The activation of TRPM8 by WS-3 leads to an influx of cations, primarily Ca²⁺ and Na⁺, into sensory neurons.[1] This influx causes depolarization of the neuronal membrane, generating an action potential that is transmitted to the central nervous system, where it is perceived as a cooling sensation.[1] The EC₅₀ value for WS-3 activation of the TRPM8 receptor has been reported to be 3.7 μM.[3][4][5]

Pharmacodynamics

The primary pharmacodynamic effect of WS-3 is the dose-dependent cooling sensation it produces upon contact with sensory neurons expressing TRPM8 channels. Unlike menthol, another common cooling agent, WS-3 is reported to have a more rapid onset and a potent cooling effect with less minty aroma. This characteristic has led to its widespread use in products where a cooling sensation is desired without the typical mint flavor profile.

Toxicology

The toxicological profile of WS-3 has been evaluated through both in vitro and in vivo studies, primarily focusing on oral and inhalation routes of exposure due to its use in food products and e-cigarettes.

In Vivo Toxicology

Oral Toxicity:

Oral toxicity studies in rats have been conducted to determine the safety of WS-3 ingestion. A 28-day study identified the liver and kidneys as target organs at higher doses.[6] Based on these findings, a No-Observed-Adverse-Effect-Level (NOAEL) for oral exposure has been established.

Inhalation Toxicity:

With the increasing use of WS-3 in e-liquids, inhalation toxicity has become a key area of investigation. A 90-day inhalation toxicity study in Sprague Dawley rats was conducted in accordance with OECD Guideline 413.[7] The study found no adverse clinical signs at the tested concentrations.[7] Treatment-related, but non-adverse, findings were observed in the liver and respiratory tract.[7] These included adaptive changes such as hepatocellular hypertrophy.[7] Importantly, WS-3 was found to be non-genotoxic in vivo.[7]

Table 1: Summary of In Vivo Toxicological Data for WS-3

| Study Type | Species | Route of Exposure | Duration | Key Findings | NOAEL/NOAEC |

| Oral Toxicity | Rat | Oral gavage | 28 days | Changes in liver and kidney at high doses. | 8 mg/kg bw/day[6][8] |

| Inhalation Toxicity | Sprague Dawley Rat | Nose-only inhalation | 90 days | No adverse clinical signs; adaptive liver changes (hepatocellular hypertrophy); non-genotoxic. | NOAEC derived to support concentrations in e-liquids.[7] |

In Vitro Toxicology

Cytotoxicity:

In vitro studies using human bronchial epithelial cells (BEAS-2B) have been performed to assess the cytotoxicity of WS-3. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used for this purpose, which measures the metabolic activity of cells as an indicator of viability.

Oxidative Stress:

The potential of WS-3 to induce oxidative stress has also been investigated. Studies have measured the levels of reactive oxygen species (ROS) in lung epithelial cells exposed to WS-3. Some findings suggest that while WS-3 alone may not significantly increase ROS levels, its presence in e-liquids containing nicotine (B1678760) may lead to an increase in ROS production.[9]

Table 2: Summary of In Vitro Toxicological Data for WS-3

| Assay Type | Cell Line | Endpoint | Key Findings |

| Cytotoxicity (MTT Assay) | BEAS-2B (Human Bronchial Epithelial Cells) | Cell Viability | Potential for cytotoxic effects at certain concentrations. |

| Oxidative Stress (ROS Assay) | BEAS-2B (Human Bronchial Epithelial Cells) | ROS Production | WS-3 in combination with nicotine may increase ROS levels.[9] |

Experimental Protocols

In Vivo 90-Day Inhalation Toxicity Study (Based on OECD Guideline 413)

This study is designed to assess the subchronic inhalation toxicity of a substance.

-

Test System: Sprague Dawley rats are typically used, with an equal number of males and females in each group.[7][10]

-

Exposure: Animals are exposed via nose-only inhalation for 6 hours per day, 5-7 days a week, for 90 days.[7][10]

-

Groups: At least three concentrations of the test substance are used, along with a control group exposed to filtered air or the vehicle.[10]

-

Observations: Clinical signs, body weight, and food consumption are monitored throughout the study.

-

Clinical Pathology: At termination, blood is collected for hematology and clinical chemistry analysis.

-

Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and tissues are collected for histopathological examination.

-

Genotoxicity: In vivo micronucleus and Comet assays can be performed to assess genotoxic potential.[7]

Figure 1: Generalized workflow for a 90-day inhalation toxicity study.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a substance on cell viability.

-

Cell Culture: BEAS-2B cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then exposed to various concentrations of WS-3 for a specified period (e.g., 24 hours).

-

MTT Addition: After treatment, MTT solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

In Vitro Reactive Oxygen Species (ROS) Assay

This assay measures the level of intracellular ROS.

-

Cell Culture and Staining: BEAS-2B cells are cultured and then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Treatment: The stained cells are then treated with different concentrations of WS-3.

-

Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathways

The primary signaling pathway initiated by WS-3 is the activation of the TRPM8 channel.

Figure 2: Signaling pathway of WS-3-induced cooling sensation via TRPM8 activation.

Conclusion

WS-3 is a potent agonist of the TRPM8 receptor, providing a strong cooling sensation. Toxicological evaluations to date, including a 90-day inhalation study in rats, have not identified significant adverse effects at concentrations relevant to its use in consumer products, with observed effects being primarily adaptive.[7] However, the increasing use of WS-3, particularly in e-cigarettes, warrants continued investigation into its long-term health effects, especially in combination with other ingredients like nicotine. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals involved in the development and safety assessment of products containing WS-3. Further research should focus on elucidating the potential for chronic toxicity and synergistic effects with other inhaled substances.

References

- 1. mdpi.com [mdpi.com]

- 2. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. TRPM8 antagonist WS-3 | TRP/TRPV Channel | TargetMol [targetmol.com]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. catalog.labcorp.com [catalog.labcorp.com]

The Cooling Sensation: A Technical Guide to the Discovery and Synthesis of WS-3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, synthesis, and mechanism of action of the potent cooling agent, WS-3 (N-Ethyl-p-menthane-3-carboxamide). Developed by Wilkinson Sword in the 1970s, WS-3 emerged from a dedicated research program to create cooling compounds with superior sensory properties to menthol (B31143), offering a strong, rapid, and clean cooling sensation with minimal odor and taste. This document provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel, making it a valuable resource for researchers in sensory science, drug development, and consumer product formulation.

Discovery and Development

The quest for novel cooling agents was driven by the desire to overcome some of the limitations of menthol, such as its strong minty odor, bitterness at higher concentrations, and potential for irritation. Researchers at Wilkinson Sword embarked on a systematic investigation of compounds structurally related to menthol.[1] This led to the synthesis and screening of numerous p-menthane (B155814) derivatives, culminating in the discovery of a series of carboxamides with significant cooling activity. Among these, N-Ethyl-p-menthane-3-carboxamide, designated WS-3, was identified as a particularly promising candidate due to its intense and rapid cooling effect.[1] The original research was documented in a series of patents assigned to Wilkinson Sword Limited, which laid the groundwork for its commercial use.[2][3]

Physicochemical Properties and Sensory Profile

WS-3 is a white crystalline solid with a melting point ranging from 88 to 102 °C.[4][5] It is practically insoluble in water but soluble in ethanol (B145695) and other organic solvents.[6] A key attribute of WS-3 is its sensory profile; it provides a cooling sensation that is perceived as being stronger and faster in onset than that of menthol.[7] Unlike menthol, WS-3 is virtually odorless and tasteless, making it a versatile ingredient for a wide range of applications where a clean cooling effect is desired without a minty flavor.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for WS-3, providing a comparative perspective with other common cooling agents.

| Property | Value | Reference |

| Chemical Name | N-Ethyl-p-menthane-3-carboxamide | [6] |

| CAS Number | 39711-79-0 | [6] |

| Molecular Formula | C₁₃H₂₅NO | [6] |

| Molecular Weight | 211.34 g/mol | [6] |

| Melting Point | 88 - 102 °C | [4][5] |

| TRPM8 EC₅₀ | 3.7 µM | [8] |

| Water Solubility | Insoluble | [6] |

| Ethanol Solubility | Soluble | [6] |

Table 1: Physicochemical Properties of WS-3

| Cooling Agent | Relative Cooling Strength | Onset of Cooling | Flavor Profile | Odor |

| Menthol | 1x | Moderate | Minty, slightly bitter | Strong, minty |

| WS-3 | ~1.5-2x vs. Menthol | Rapid | Neutral | Virtually odorless |

| WS-23 | ~0.75x vs. Menthol | Slow | Neutral | Virtually odorless |

Table 2: Comparative Sensory Profile of Cooling Agents (Data compiled from various sources[7][9])

Mechanism of Action: TRPM8 Agonism

The cooling sensation elicited by WS-3 is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[10][11] TRPM8 is a non-selective cation channel expressed in sensory neurons and is activated by cold temperatures (typically below 25-28 °C) and chemical agonists like menthol and WS-3.[12][13]

The binding of WS-3 to the TRPM8 receptor induces a conformational change in the channel, leading to its opening and an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[14] This influx depolarizes the cell membrane, generating an action potential that is transmitted to the central nervous system, where it is interpreted as a sensation of cold.[13]

Signaling Pathway Diagram

Caption: TRPM8 signaling pathway activated by WS-3.

Experimental Protocols

Synthesis of N-Ethyl-p-menthane-3-carboxamide (WS-3) from L-Menthol

This protocol outlines a common synthetic route to WS-3 starting from readily available L-menthol. The process involves three main steps: chlorination of menthol, formation of the Grignard reagent and subsequent carboxylation to form p-menthane-3-carboxylic acid, and finally, amidation to yield the target compound.

Step 1: Synthesis of Menthyl Chloride

-

Apparatus: A four-necked flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a dropping funnel.

-

Reagents:

-

L-Menthol

-

Zinc Chloride (ZnCl₂) solution (70%)

-

Hydrogen Chloride (HCl) gas

-

-

Procedure:

-

Charge the flask with a 70% aqueous solution of zinc chloride and cool the mixture to 5 °C in an ice bath.

-

Bubble hydrogen chloride gas through the stirred solution while maintaining the temperature between 30-40 °C.

-

Slowly add L-menthol to the reaction mixture with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC) until the menthol is consumed.

-

Once the reaction is complete, stop the stirring and allow the layers to separate.

-

Separate the upper organic layer (menthyl chloride).

-

Wash the organic layer successively with water, dilute acid, water, dilute base, and finally with water until neutral.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Filter off the drying agent and purify the menthyl chloride by vacuum distillation.

-

Step 2: Synthesis of p-Menthane-3-carboxylic Acid

-

Apparatus: A dry four-necked flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Menthyl Chloride (from Step 1)

-

Magnesium (Mg) turnings

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂)

-

-

Procedure:

-

Place magnesium turnings and a small crystal of iodine (as an initiator) in the reaction flask under an inert atmosphere.

-

Add a solution of menthyl chloride in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Continue the dropwise addition at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to below -10 °C in an ice-salt or dry ice-acetone bath.

-

Slowly add crushed dry ice to the stirred Grignard reagent solution.

-

After the addition of dry ice is complete, allow the mixture to warm to room temperature.

-

Quench the reaction by slowly adding dilute hydrochloric acid.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water.

-

Extract the ether solution with a dilute sodium hydroxide (B78521) solution.

-

Acidify the aqueous alkaline extract with dilute hydrochloric acid to precipitate the p-menthane-3-carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Step 3: Synthesis of N-Ethyl-p-menthane-3-carboxamide (WS-3)

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reagents:

-

p-Menthane-3-carboxylic acid (from Step 2)

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Ethylamine (B1201723) solution (e.g., 70% in water)

-

Dilute sodium hydroxide solution

-

-

Procedure:

-

Place p-menthane-3-carboxylic acid in the reaction flask and add thionyl chloride.

-

Gently reflux the mixture until the evolution of gas ceases, indicating the formation of the acid chloride.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Dissolve the resulting crude p-menthane-3-carbonyl chloride in anhydrous diethyl ether and cool the solution in an ice bath.

-

In a separate vessel, prepare a cold solution of ethylamine in dilute sodium hydroxide.

-

Slowly add the ethereal solution of the acid chloride to the vigorously stirred ethylamine solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for an additional hour at room temperature.

-

Separate the ether layer, and wash it successively with dilute hydrochloric acid and water until neutral.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to obtain the crude WS-3.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone-water or ethanol-water) to yield pure, crystalline WS-3.[15]

-

Experimental Workflow Diagram

Caption: General workflow for the synthesis of WS-3.

Logical Relationship of Discovery

The discovery of WS-3 can be understood as a logical progression from the known cooling properties of menthol to the targeted synthesis of novel analogs with improved characteristics.

Caption: Logical progression leading to the discovery of WS-3.

Conclusion

WS-3 stands as a significant achievement in the field of synthetic cooling agents, offering a powerful and clean cooling sensation that has found widespread application in a variety of consumer and pharmaceutical products. Its discovery through a systematic, structure-activity-based approach and its synthesis from a readily available natural precursor highlight the ingenuity of chemical research in addressing specific sensory needs. The detailed understanding of its mechanism of action via TRPM8 activation continues to inform the development of new sensory ingredients and therapeutic agents. This guide provides a foundational resource for scientists and researchers seeking to understand and utilize this remarkable cooling compound.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. patents.justia.com [patents.justia.com]

- 3. patents.justia.com [patents.justia.com]

- 4. N-Ethyl-p-menthane-3-carboxamide | 39711-79-0 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)- | C13H25NO | CID 62907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Difference between cooling agent WS-23 and WS-3 and WS-5 [titanos.com]

- 8. Synthesis and Application of N-Ethyl-p-menthane-3-carboxamide_Chemicalbook [chemicalbook.com]

- 9. Effects of ‘Ice’ flavoured e-cigarettes with synthetic cooling agent WS-23 or menthol on user-reported appeal and sensory attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Page loading... [wap.guidechem.com]

The Chilling Truth: A Deep Dive into the Structure-Activity Relationship of WS-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

WS-3, or N-ethyl-p-menthane-3-carboxamide, is a potent synthetic cooling agent that has garnered significant interest across various industries, from flavor and fragrance to pharmaceuticals. Its ability to elicit a clean, immediate, and intense cooling sensation without the characteristic minty aroma of menthol (B31143) has made it a valuable tool for sensory modulation. This technical guide delves into the core principles governing the structure-activity relationship (SAR) of WS-3, providing a comprehensive overview of its mechanism of action, the impact of structural modifications on its cooling activity, and the experimental methodologies used for its evaluation.

Mechanism of Action: The TRPM8 Gateway

The cooling sensation imparted by WS-3 is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8 is a non-selective cation channel predominantly expressed in sensory neurons and is responsible for detecting cold temperatures and cooling agents like menthol.[1][4][5] The activation of TRPM8 by agonists such as WS-3 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and signals the sensation of cold to the brain.[1][4]

The activation of the TRPM8 channel is a complex process influenced by various factors, including voltage, intracellular pH, and the presence of signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP2).[6][7] While cooling agents like menthol and WS-3 can directly gate the channel, their efficacy can be modulated by these cellular factors.

Below is a diagram illustrating the signaling pathway of TRPM8 activation by WS-3.

Caption: Figure 1: WS-3 Signaling Pathway via TRPM8 Activation.

Structure-Activity Relationship of p-Menthane (B155814) Carboxamides

The cooling activity of WS-3 and its analogs is intricately linked to their chemical structure, specifically the p-menthane carboxamide scaffold. Key structural features that influence potency and selectivity for the TRPM8 receptor include the nature of the substituent on the amide nitrogen, the stereochemistry of the p-menthane ring, and the presence of other functional groups.

Core Structural Features for Cooling Activity:

-

p-Menthane Backbone: The cyclohexane (B81311) ring of the p-menthane structure is crucial for activity.

-

Carboxamide Group: The amide functionality is a key hydrogen-bonding element that interacts with the TRPM8 receptor.

-

Hydrophobic Moiety: The isopropyl group on the p-menthane ring contributes to the overall hydrophobicity, which is important for receptor binding.

Quantitative Analysis of WS-3 and its Analogs

The following table summarizes the quantitative data for WS-3 and several of its key analogs, highlighting the impact of structural modifications on their ability to activate the TRPM8 receptor.

| Compound | Structure / Modification from WS-3 | EC50 (µM) | Relative Potency vs. Menthol | Notes |

| WS-3 | N-ethyl-p-menthane-3-carboxamide | 3.7[8] | ~53x | Strong, clean cooling sensation. |

| Menthol | - | 196[1][2] | 1x | Benchmark cooling agent with a characteristic minty odor. |

| WS-5 | N-((ethoxycarbonyl)methyl)-p-menthane-3-carboxamide (Glycine ethyl ester conjugate) | 26[2] | ~7.5x | Potent cooling agent, but may impart a more bitter taste compared to WS-3.[1] |

| WS-12 | N-(4-methoxyphenyl)-p-menthane-3-carboxamide | 0.193[1] | ~1015x | Highly potent and selective TRPM8 agonist.[1] The presence of the benzene (B151609) ring raises toxicity concerns.[1] |

| WS-23 | N,2,3-trimethyl-2-isopropylbutanamide | >1000 (mM range) | Very low | Lacks the p-menthane ring, resulting in significantly lower potency.[9] |

| Icilin | - | 7[2] | ~28x | A "super-cooling" agent with a different chemical structure and activation mechanism.[2][6] |

| CPS-125 | N-(4-sulfamoylphenyl)-p-menthane-3-carboxamide | 32[2] | ~6x | Similar potency to WS-5.[2] |

| CPS-368 | N-((methoxycarbonyl)methyl)-p-menthane-3-carboxamide (D-alanine methyl ester conjugate) | 104[2] | ~1.9x | Less potent than the corresponding ethyl ester (CPS-369).[2] |

| CPS-369 | N-((ethoxycarbonyl)methyl)-p-menthane-3-carboxamide (D-alanine ethyl ester conjugate) | 65[2] | ~3x | Demonstrates good potency and selectivity for TRPM8.[2] |

Experimental Protocols

The evaluation of the cooling activity of WS-3 and its analogs relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro TRPM8 Activation Assay using Calcium Imaging

This assay measures the ability of a compound to activate TRPM8 channels heterologously expressed in a cell line (e.g., HEK293 or CHO cells), leading to an increase in intracellular calcium concentration ([Ca²⁺]i).

Methodology:

-

Cell Culture and Transfection:

-

HEK293 or CHO cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).

-

Cells are transiently or stably transfected with a plasmid encoding for human or rodent TRPM8.

-

-

Fluorescent Calcium Indicator Loading:

-

Transfected cells are seeded onto 96-well plates.

-

After 24-48 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

-

Compound Application and Data Acquisition:

-

The plate is placed in a fluorescence plate reader or a fluorescence microscope equipped with an automated liquid handling system.

-

A baseline fluorescence reading is taken.

-

The test compound (e.g., WS-3 or its analogs) at various concentrations is added to the wells.

-

Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are recorded over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity is calculated relative to the baseline.

-

Dose-response curves are generated by plotting the fluorescence change against the compound concentration.

-

The EC50 value (the concentration of the compound that elicits a half-maximal response) is calculated from the dose-response curve using a suitable sigmoidal fitting model.

-

Electrophysiological Recording of TRPM8 Currents

Whole-cell patch-clamp electrophysiology provides a direct measure of the ion currents flowing through TRPM8 channels upon activation by a test compound.

Methodology:

-

Cell Preparation:

-

TRPM8-expressing cells are prepared as described for the calcium imaging assay.

-

-

Patch-Clamp Recording:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a single cell.

-

A high-resistance seal is formed between the pipette and the cell membrane.

-

The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ion current across the cell membrane.

-

-

Compound Perfusion and Current Measurement:

-

The cell is continuously perfused with an extracellular solution.

-

The test compound is applied to the cell via the perfusion system at various concentrations.

-

The resulting inward or outward currents are recorded at a fixed holding potential (e.g., -60 mV).

-

-

Data Analysis:

-

The amplitude of the current elicited by the compound is measured.

-

Dose-response curves are constructed by plotting the current amplitude against the compound concentration.

-

The EC50 value is determined from these curves.

-

The following diagram illustrates a typical experimental workflow for evaluating TRPM8 agonists.

Caption: Figure 2: Experimental Workflow for TRPM8 Agonist Evaluation.

Conclusion and Future Directions

The structure-activity relationship of WS-3 and its analogs is a well-defined area of research, with the p-menthane carboxamide scaffold serving as a robust template for the design of novel cooling agents. The potency and selectivity of these compounds are highly dependent on the nature of the N-substituent and the overall physicochemical properties of the molecule. The development of highly potent and selective TRPM8 agonists like WS-12 demonstrates the potential for fine-tuning the cooling properties of these compounds.

Future research in this area will likely focus on:

-

Exploring Novel Scaffolds: Moving beyond the p-menthane backbone to identify new chemical classes of TRPM8 agonists with improved properties.

-

Computational Modeling: Utilizing molecular docking and dynamics simulations to better understand the binding interactions of WS-3 and its analogs with the TRPM8 receptor, aiding in the rational design of new compounds.

-

In Vivo Studies: Further investigating the in vivo efficacy and safety of novel cooling agents for various applications, including therapeutic interventions for pain and inflammation.

By continuing to unravel the intricate details of the WS-3 SAR, researchers can pave the way for the development of next-generation cooling agents with enhanced performance and broader applications.

References

- 1. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Molecular determinants of TRPM8 function: key clues for a cool modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRPM8 antagonist WS-3 | TRP/TRPV Channel | TargetMol [targetmol.com]

- 9. Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of WS-3 in Cold Thermoreception Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of N-Ethyl-p-menthane-3-carboxamide, commonly known as WS-3, a synthetic cooling agent pivotal in the study of cold thermoreception. It details the compound's mechanism of action, its interaction with the TRPM8 ion channel, and its application in experimental settings, offering a technical resource for professionals in sensory neuroscience and pharmacology.

Introduction to Cold Thermoreception and TRPM8

Thermoreception is the sensory process by which organisms perceive temperature.[1] This is mediated by specialized sensory neurons known as thermoreceptors, which can detect distinct temperature ranges.[1][2] The molecular basis for cold sensation has been significantly clarified by the discovery of the Transient Receptor Potential (TRP) family of ion channels.[2][3]

Within this family, the Transient Receptor Potential Melastatin 8 (TRPM8) channel is the primary molecular sensor for detecting innocuous to noxious cold temperatures (below ~26-28°C).[4][5][6][7] Expressed in a subset of small-diameter sensory neurons, TRPM8 is a non-selective cation channel that, upon activation, permits the influx of Ca²⁺ and Na⁺ ions.[5][8][9] This influx leads to membrane depolarization and the generation of action potentials, which are transmitted to the central nervous system, ultimately producing the sensation of cold.[8]

Chemical agonists that specifically activate TRPM8, such as menthol (B31143) and synthetic compounds like WS-3, are invaluable tools for studying the channel's function and its role in both normal physiology and pathological conditions like neuropathic pain and cold allodynia.[5][8]

Profile of WS-3 (N-Ethyl-p-menthane-3-carboxamide)

WS-3, or N-Ethyl-p-menthane-3-carboxamide, is a synthetic cooling agent derived from menthol.[10][11] Unlike menthol, WS-3 is largely odorless and tasteless, which is a significant advantage in sensory research and commercial applications as it allows for the study of the cooling sensation without the confounding olfactory and gustatory inputs of mint.[12] Its primary role in research is as a selective agonist for the TRPM8 channel.[12][13]

Mechanism of Action and Signaling Pathway

WS-3 activates TRPM8 by binding to a specific pocket within the channel's voltage sensor-like domain (VSLD), a region formed by the S1-S4 transmembrane segments.[14] This binding event induces a conformational change in the TRPM8 protein, leading to the opening of its ion pore. The subsequent influx of cations, primarily Ca²⁺ and Na⁺, depolarizes the sensory neuron.[8][9]

The key events in the signaling cascade are as follows:

-

Binding: WS-3 binds to the TRPM8 channel.

-

Channel Gating: The channel pore opens.

-

Ion Influx: Ca²⁺ and Na⁺ flow into the neuron down their electrochemical gradients.

-

Depolarization: The influx of positive ions depolarizes the cell membrane.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and propagated along the axon to the central nervous system.[8]

Intracellular Ca²⁺ also plays a crucial role in modulating channel activity. A rise in intracellular Ca²⁺ can activate Phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).[4][5][9] Since PIP₂ is required to maintain TRPM8 activity, its depletion contributes to the desensitization or adaptation of the channel during prolonged stimulation.[4][5][9]

Caption: WS-3 binding to TRPM8 triggers channel opening and ion influx.

Quantitative Data: Comparison of TRPM8 Agonists

WS-3 is a potent and selective TRPM8 agonist. Its efficacy and potency are often compared to other well-known cooling agents like menthol and icilin. The table below summarizes key quantitative data from studies using heterologous expression systems. It is important to note that EC₅₀ values can vary significantly depending on the expression system (e.g., Xenopus oocytes vs. HEK293 cells) and experimental conditions.[15]

| Compound | Target Receptor(s) | EC₅₀ (μM) | Expression System | Key Characteristics |

| WS-3 | TRPM8 (Selective) | 3.7[12][13] | Not specified | Strong cooling, no odor/taste. |

| WS-12 | TRPM8 (Highly Selective) | 12 ± 5[16][17] | Xenopus oocytes | High potency and efficacy compared to menthol; does not induce tachyphylaxis.[16][17] |

| (-)-Menthol | TRPM8 , TRPA1, TRPV3 | 196 ± 22[16][17] | Xenopus oocytes | Prototypical cooling agent; also activates other TRP channels.[15][16] |

| Icilin | TRPM8 | 7 ± 3[17] | Xenopus oocytes | "Super-cooling" agent; higher potency than menthol; can cause tachyphylaxis (desensitization).[9][15][16] |

Experimental Protocols

WS-3 is frequently used in in vitro assays to characterize the function of TRPM8 and to screen for novel modulators. The two most common techniques are calcium imaging and patch-clamp electrophysiology.

This technique measures changes in intracellular calcium concentration as an indicator of ion channel activation.

Objective: To measure TRPM8 activation in cultured cells (e.g., HEK293 cells stably expressing TRPM8 or primary dorsal root ganglion neurons) in response to WS-3.

Methodology:

-

Cell Culture: Plate cells onto glass coverslips and culture until they reach appropriate confluency.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a standard bath solution. A typical solution contains (in mM): 140 NaCl, 3 KCl, 2.4 CaCl₂, 1.3 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.[18]

-

Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging. Perfuse with the standard bath solution to establish a stable baseline fluorescence ratio (F340/F380 for Fura-2).[18]

-

Compound Application: Switch the perfusion to a solution containing a known concentration of WS-3 (e.g., 1-100 μM).

-

Data Acquisition: Record the fluorescence ratio continuously before, during, and after the application of WS-3. An increase in the F340/F380 ratio indicates an increase in intracellular [Ca²⁺], signifying TRPM8 channel activation.[19][20][21]

-

Positive Control: At the end of the experiment, apply a known TRPM8 agonist like menthol or a depolarizing agent like high KCl to confirm cell viability and channel expression.

Caption: Workflow for assessing TRPM8 activation using calcium imaging.

This technique provides a direct measure of the ion currents flowing through the channel, offering high-resolution data on channel gating and conductance.

Objective: To record WS-3-evoked whole-cell currents from a single cell expressing TRPM8.

Methodology:

-

Cell Preparation: Use cells cultured on coverslips as described for calcium imaging.

-

Recording Setup: Place the coverslip in a recording chamber on a microscope stage. Use a micromanipulator to approach a single cell with a borosilicate glass patch-pipette (2–5 MΩ resistance).[22]

-

Pipette and Bath Solutions:

-

Whole-Cell Configuration: Establish a giga-ohm seal between the pipette tip and the cell membrane. Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Voltage Clamp: Clamp the cell's membrane potential at a holding potential, typically -60 mV.[17][18]

-

Compound Application: Perfuse the bath with a solution containing WS-3.

-

Data Acquisition: Record the transmembrane current. Activation of TRPM8 by WS-3 will result in a measurable inward cationic current at the holding potential of -60 mV. Data is acquired using an amplifier and specialized software.[22]

Caption: Workflow for recording TRPM8 currents via patch-clamp.

Conclusion: The Utility of WS-3 in Thermoreception Research

WS-3 is a powerful and selective chemical probe for the investigation of the TRPM8 channel. Its favorable properties—high potency, selectivity, and lack of confounding sensory characteristics—make it an ideal tool for dissecting the molecular mechanisms of cold sensation. By using WS-3 in controlled experimental paradigms, researchers can effectively study the physiology of TRPM8, its role in pathological states such as neuropathic pain and inflammation, and screen for new therapeutic agents that modulate cold thermoreception.[6][23] This guide provides the foundational technical information required for its effective application in the laboratory.

References

- 1. Thermoreception | Research Starters | EBSCO Research [ebsco.com]

- 2. Thermoreceptor - Wikipedia [en.wikipedia.org]

- 3. Central neural pathways for thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. TRPM8 - Wikipedia [en.wikipedia.org]

- 9. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. specialchem.com [specialchem.com]

- 12. Synthesis and Application of N-Ethyl-p-menthane-3-carboxamide_Chemicalbook [chemicalbook.com]

- 13. TRPM8 antagonist WS-3 | TRP/TRPV Channel | TargetMol [targetmol.com]

- 14. Frontiers | Molecular determinants of TRPM8 function: key clues for a cool modulation [frontiersin.org]

- 15. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. Encapsulation of a TRPM8 Agonist, WS12, in Lipid Nanocapsules Potentiates PC3 Prostate Cancer Cell Migration Inhibition through Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Biophysical Characterization of WS-3 Interaction with TRPM8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the biophysical interactions between the synthetic cooling agent WS-3 (N-Ethyl-p-menthane-3-carboxamide) and the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8, a key player in cold sensation, is a non-selective cation channel activated by cold temperatures, menthol, and synthetic cooling analogs like WS-3.[1][2][3] Understanding the molecular details of this interaction is crucial for the development of novel therapeutics targeting pain, inflammation, and other conditions involving TRPM8 modulation.

Quantitative Analysis of WS-3 and TRPM8 Interaction

The functional potency of WS-3 as a TRPM8 agonist has been quantified primarily through electrophysiology and calcium imaging assays. The half-maximal effective concentration (EC50) is a key parameter used to describe the concentration of WS-3 required to elicit a half-maximal response from the TRPM8 channel. While a direct binding affinity (Kd) for WS-3 has not been explicitly reported in the reviewed literature, the EC50 value provides a robust measure of its functional potency.

| Ligand | Parameter | Value (µM) | Assay Type | Cell Line | Reference |

| WS-3 | EC50 | 3.7 | Not Specified | Not Specified | [4] |

| Menthol | EC50 | 101 ± 13 | Calcium Imaging | CHO | [5] |

| Icilin | EC50 | 0.125 ± 0.030 | Calcium Imaging | CHO | [5] |

| WS-12 | EC50 | 0.193 | Calcium Imaging | HEK, LNCaP, DRG | [6] |

Experimental Protocols

Detailed methodologies are essential for the reproducible biophysical characterization of the WS-3 and TRPM8 interaction. The following sections outline the core protocols for whole-cell patch-clamp electrophysiology and intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity by recording the currents flowing across the cell membrane in response to agonist application.

Objective: To record and characterize the ion currents mediated by TRPM8 channels in response to WS-3 application.

Materials:

-

HEK293 cells stably expressing human TRPM8.

-

Patch pipettes (3-7 MΩ resistance).

-

Intracellular solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 Na-GTP, 40 HEPES; pH 7.2 with KOH, osmolarity 270 mOsm/L.[7]

-

Extracellular solution (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, 10 glucose; bubbled with 95% O2/5% CO2.[7]

-

WS-3 stock solution (in DMSO).

-

Perfusion system.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Cell Preparation: Plate HEK293-hTRPM8 cells onto coverslips a few days prior to recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ and fill with filtered intracellular solution.[7]

-

Recording Setup: Place the coverslip in the recording chamber and perfuse with aCSF at a rate of 1.5 mL/min.[7]

-

Cell Approach and Sealing: Under microscopic guidance, approach a cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV or -80 mV.[8][9]

-

Data Acquisition: Record baseline currents. Apply WS-3 at various concentrations via the perfusion system. Currents can be elicited by voltage ramps (e.g., -100 mV to +100 mV over 200 ms).[9]

-

Data Analysis: Measure the amplitude of the WS-3-evoked currents. Construct a dose-response curve by plotting the current amplitude against the WS-3 concentration to determine the EC50 value.

Intracellular Calcium Imaging

This method visualizes changes in intracellular calcium concentration ([Ca2+]i) upon TRPM8 channel activation, as TRPM8 is a calcium-permeable channel.

Objective: To measure the increase in intracellular calcium in response to WS-3 activation of TRPM8.

Materials:

-

CHO or HEK293 cells stably expressing TRPM8.

-

Black 96-well plates.

-

Fura-2 AM or Fluo-4 AM calcium indicator dyes.

-

Standard bath solution (in mM): 140 NaCl, 3 KCl, 2.4 CaCl2, 1.3 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH.

-

WS-3 stock solution (in DMSO).

-

Fluorescence plate reader or fluorescence microscope.

Procedure:

-

Cell Plating: Seed cells into black 96-well plates at a density of approximately 30,000 cells/well and grow overnight.[5]

-

Dye Loading: Load cells with a calcium indicator dye (e.g., 2 µM Fura-2 AM) for approximately 1 hour in the standard bath solution.[5]

-

Baseline Measurement: Measure the baseline fluorescence intensity. For Fura-2, use excitation wavelengths of 340 nm and 380 nm and measure emission at 520 nm.[5]

-

Agonist Application: Add WS-3 at various concentrations to the wells.

-

Signal Detection: Record the change in fluorescence intensity over time. An increase in the 340/380 nm ratio for Fura-2 indicates an increase in intracellular calcium.

-

Data Analysis: Quantify the peak fluorescence change in response to different WS-3 concentrations. Generate a dose-response curve to calculate the EC50 value.

Signaling Pathways and Experimental Workflows

The activation of TRPM8 by WS-3 initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and the experimental workflows.

Caption: TRPM8 activation by WS-3 and its modulation.

References

- 1. Structural basis of cooling agent and lipid sensing by the cold-activated TRPM8 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. TRPM8 antagonist WS-3 | TRP/TRPV Channel | TargetMol [targetmol.com]